molecular formula C7H2F3N B012505 2,4,6-Trifluorobenzonitrile CAS No. 103498-69-7

2,4,6-Trifluorobenzonitrile

Cat. No.: B012505
CAS No.: 103498-69-7
M. Wt: 157.09 g/mol
InChI Key: HTKFGTCCOJIUIK-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzonitrile is a fluorinated benzonitrile derivative with the molecular formula C7H2F3N. It is characterized by the presence of three fluorine atoms attached to the benzene ring at the 2, 4, and 6 positions, along with a nitrile group (-CN) at the 1 position. This compound is known for its unique electronic and physical properties, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trifluorobenzonitrile can be synthesized through various methods. One common method involves the reaction of pentachlorobenzonitrile with anhydrous potassium fluoride in an organic solvent to obtain 3,5-dichloro-2,4,6-trifluorophenylnitrile. This intermediate is then subjected to dechlorination and hydrogenolysis reactions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting this compound with hydrogen in a methanol solution of ammonia using Raney-Nickel as a catalyst. The reaction is carried out at temperatures ranging from 25 to 120 degrees Celsius, resulting in high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and catalysts such as Raney-Nickel or palladium on carbon.

    Substitution: Various nucleophiles and bases, depending on the desired substitution.

Major Products:

Mechanism of Action

The mechanism of action of 2,4,6-trifluorobenzonitrile is primarily related to its ability to participate in various chemical reactions due to the presence of the nitrile group and the electron-withdrawing fluorine atoms. These functional groups influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2,4,5-Trifluorobenzonitrile
  • 2,3,6-Trifluorobenzonitrile
  • 2,4,6-Trifluorobenzoic acid

Comparison: 2,4,6-Trifluorobenzonitrile is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic properties compared to other trifluorobenzonitrile derivatives. This unique arrangement enhances its reactivity and makes it particularly useful in certain synthetic applications .

Properties

IUPAC Name

2,4,6-trifluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKFGTCCOJIUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353182
Record name 2,4,6-Trifluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96606-37-0
Record name 2,4,6-Trifluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trifluorobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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